REACTION_CXSMILES
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[CH:1]1([C:4]#[C:5][C:6]2[C:15]3[N:14]=[C:13]([NH:16][CH:17]([CH3:22])[C:18]([CH3:21])([CH3:20])[CH3:19])[C:12]4[CH:23]=[CH:24][C:25](Br)=[CH:26][C:11]=4[C:10]=3[C:9](=[O:28])[NH:8][CH:7]=2)[CH2:3][CH2:2]1.CC1(C)C(C)(C)OB([C:37]2[CH:38]=[N:39][NH:40][CH:41]=2)O1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.CN(C=O)C>[CH:1]1([C:4]#[C:5][C:6]2[C:15]3[N:14]=[C:13]([NH:16][CH:17]([CH3:22])[C:18]([CH3:21])([CH3:20])[CH3:19])[C:12]4[CH:23]=[CH:24][C:25]([C:37]5[CH:38]=[N:39][NH:40][CH:41]=5)=[CH:26][C:11]=4[C:10]=3[C:9](=[O:28])[NH:8][CH:7]=2)[CH2:3][CH2:2]1 |f:2.3.4,5.6.7.8.9|
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Name
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4-(cyclopropylethynyl)-9-bromo-6-[(1,2,2-trimethylpropyl)amino]benzo[c]-1,6-naphthyridin-1(2H)-one
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Quantity
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750 mg
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Type
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reactant
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Smiles
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C1(CC1)C#CC1=CNC(C=2C3=C(C(=NC12)NC(C(C)(C)C)C)C=CC(=C3)Br)=O
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Name
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|
Quantity
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664 mg
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
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Name
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|
Quantity
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279 mg
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Name
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Quantity
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1711 μL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was purged with argon (subsurface bubbling) for 10 min
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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The mixture was then cooled to room temperature
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Type
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ADDITION
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Details
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diluted with DMSO (˜17 mL)
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Type
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FILTRATION
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Details
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filtered through a syringe
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Type
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FILTRATION
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Details
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filter
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Type
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FILTRATION
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Details
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(filter was rinsed with DMSO)
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Type
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CUSTOM
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Details
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This solution was purified by preparative HPLC Reverse phase (C-18)
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Type
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WASH
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Details
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eluting with Acetonitrile/Water+0.05% TFA
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (2×300 mL)
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Type
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WASH
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Details
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The combined organics were washed with water (200 mL), brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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dried under reduced pressure
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Reaction Time |
10 min |
Name
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|
Type
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product
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Smiles
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C1(CC1)C#CC1=CNC(C=2C3=C(C(=NC12)NC(C(C)(C)C)C)C=CC(=C3)C=3C=NNC3)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |